molecular formula C11H10F3NO2 B14815786 4-Cyclopropoxy-2-(trifluoromethyl)benzamide

4-Cyclopropoxy-2-(trifluoromethyl)benzamide

Cat. No.: B14815786
M. Wt: 245.20 g/mol
InChI Key: IATUMHTVARBFGU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)benzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with trifluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Cyclopropoxy-2-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzamide: Similar structure but lacks the cyclopropoxy group.

    2-(Trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

4-Cyclopropoxy-2-(trifluoromethyl)benzamide is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-cyclopropyloxy-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(17-6-1-2-6)3-4-8(9)10(15)16/h3-6H,1-2H2,(H2,15,16)

InChI Key

IATUMHTVARBFGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)N)C(F)(F)F

Origin of Product

United States

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